molecular formula C10H8Cl2F2O3 B1461136 Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate CAS No. 1806296-99-0

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate

Cat. No. B1461136
CAS RN: 1806296-99-0
M. Wt: 285.07 g/mol
InChI Key: RHPRIXZQIDCVMH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is an organic compound that belongs to the family of benzoic acid esters. It is an odorless, colorless, and crystalline solid that is soluble in many organic solvents. It is also known as ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate and is abbreviated as EDMB. It has a wide range of applications in scientific research, including as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and as a pharmacological agent.

Scientific Research Applications

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as drugs, pesticides, and dyes. It is also used as a catalyst for chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, EDMB is used as a pharmacological agent in the study of various biological processes, including the regulation of gene expression, cell signaling, and protein-protein interactions.

Mechanism of Action

The exact mechanism of action of EDMB is not yet fully understood. However, it is believed that EDMB acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, EDMB can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of EDMB are not yet fully understood. However, it is believed that EDMB can reduce inflammation, pain, and fever. In addition, EDMB has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential anti-cancer properties. EDMB has also been shown to have antioxidant and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using EDMB in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it a convenient choice for laboratory use. However, EDMB is not very stable, and it is easily degraded by light and heat. In addition, EDMB can be toxic if ingested, so it should be handled with care in the lab.

Future Directions

Despite its wide range of applications, there is still much to be learned about EDMB. Future research should focus on further elucidating the mechanism of action of EDMB, as well as its biochemical and physiological effects. In addition, further research should be conducted to determine the potential therapeutic applications of EDMB, such as its use in cancer therapy. Finally, more research is needed to determine the optimal conditions for the synthesis of EDMB, as well as the most efficient methods for its use in laboratory experiments.

properties

IUPAC Name

ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)8(7(5)12)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPRIXZQIDCVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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